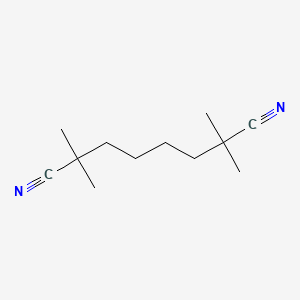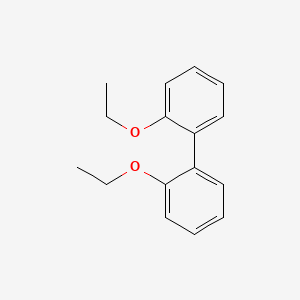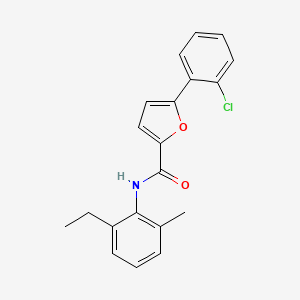
N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound with the molecular formula C21H18BrN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide typically involves the reaction of 2-phenyl-4-quinazolinamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-phenyl-4-quinazolinamine: A closely related compound without the hydrobromide group.
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine: A derivative with a methoxy group on the benzyl moiety.
N-Isopropyl-2-phenyl-4-quinazolinamine: A compound with an isopropyl group instead of the benzyl group.
Uniqueness
N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrobromide group can influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
853344-30-6 |
|---|---|
Formule moléculaire |
C21H18BrN3 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
N-benzyl-2-phenylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C21H17N3.BrH/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17;/h1-14H,15H2,(H,22,23,24);1H |
Clé InChI |
LGSMQOQYHRHADI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)



![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)



![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
